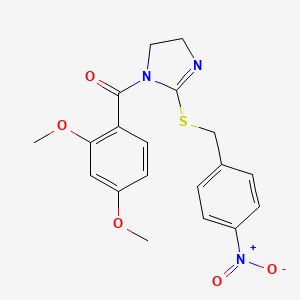![molecular formula C12H10Cl2N4O2S B2918609 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-82-1](/img/structure/B2918609.png)
2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,4-dichlorophenoxy group, which is a common moiety in several herbicides, including 2,4-D . It also contains a thiazolo[2,3-c][1,2,4]triazol ring, which is a heterocyclic compound containing nitrogen and sulfur atoms. This type of ring structure is found in various pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the dichlorophenoxy group suggests that it might behave similarly to other dichlorophenoxy compounds, which are often used as herbicides and can undergo various degradation reactions in the environment .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group could make the compound relatively non-polar and lipophilic, affecting its solubility and distribution in the environment .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Synthesis and Biological Assessment : Fused heterocyclic 1,2,4-triazoles, closely related to the compound of interest, have been synthesized and evaluated for their biological properties. The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides revealed a diverse set of analogs showing potential for further pharmacological activity studies (Karpina et al., 2019).
IDO1 Inhibitors for Cancer Immunotherapy : Research into imidazothiazole indoleamine 2,3-dioxygenase (IDO1) inhibitors, which share structural motifs with the compound of interest, identified potent candidates for cancer immunotherapy. Structural analysis of these inhibitors highlights unique sulfur-aromatic interactions, suggesting innovative approaches for future drug discovery (Peng et al., 2020).
Antimicrobial and Antimalarial Activities : The synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, including structural relatives of the query compound, demonstrated significant anticancer and antimicrobial activities. These findings underscore the potential of such heterocyclic compounds in developing new therapeutic agents (Kumar et al., 2019).
Insecticidal Assessment : Heterocycles incorporating a thiadiazole moiety were synthesized and tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the agricultural applications of such compounds in pest management (Fadda et al., 2017).
Antihistaminic Activity : Novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which share a conceptual framework with the chemical of interest, were synthesized and exhibited significant H1-antihistaminic activity. Such compounds could contribute to the development of new treatments for allergic reactions with minimal sedative effects (Gobinath et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cell types in the liver .
Mode of Action
It has been suggested that similar compounds can promote the proliferation and activation of hepatocytes and hepatic stellate cells (hscs), which are key players in liver fibrosis .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it promotes the proliferation of hepatocytes and HSCs, potentially contributing to liver fibrosis . Key transcription factors driving this process include Gata2 and Mef2c .
Pharmacokinetics
Similar compounds have been found to accumulate primarily in the liver .
Result of Action
The compound appears to induce proliferation and activation of hepatocytes and HSCs, leading to liver fibrosis . Other changes include endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages .
Action Environment
It’s worth noting that similar compounds have been detected in human blood and urine, suggesting that they can be absorbed and distributed in the body .
Análisis Bioquímico
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCWGVAYAYXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)






![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2918544.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2918545.png)
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
![2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2918548.png)

